molecular formula C19H32ClNO2 B12002505 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride CAS No. 63424-81-7

2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride

Cat. No.: B12002505
CAS No.: 63424-81-7
M. Wt: 341.9 g/mol
InChI Key: OYRKIGWALFDUKM-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is a synthetic organic compound characterized by a 12-carbon aliphatic chain (dodecan-1-one) with an amino group at the 2-position and a 4-methoxyphenyl substituent at the ketone position. The hydrochloride salt enhances its stability and solubility in polar solvents.

The extended dodecanone chain distinguishes it from shorter-chain analogs, likely increasing lipophilicity and altering pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No.

63424-81-7

Molecular Formula

C19H32ClNO2

Molecular Weight

341.9 g/mol

IUPAC Name

2-amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride

InChI

InChI=1S/C19H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16;/h12-15,18H,3-11,20H2,1-2H3;1H

InChI Key

OYRKIGWALFDUKM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of the amine with a dodecanone derivative under acidic conditions to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure hydrogenation techniques and the use of catalysts such as Raney nickel or Co-NiO dual catalysts. These methods are designed to optimize yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs: Substituent and Chain-Length Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent(s) Chain Length Key Properties/Applications References
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride C₈H₁₀ClNO₂ 4-hydroxyphenyl Ethanol m.p. 215–235°C; used in neurotransmitter research (e.g., keto-octopamine)
2-Amino-1-(4-nitrophenyl)ethanone hydrochloride C₈H₉ClN₂O₃ 4-nitrophenyl Ethanol m.p. unspecified; nitro group enhances electrophilicity
2-Amino-1-(4-(dimethylamino)phenyl)ethanone hydrochloride C₁₀H₁₅ClN₂O 4-dimethylaminophenyl Ethanol m.p. 140–144°C; UV λmax 350 nm (chromophore activity)
bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride) C₁₀H₁₁BrClNO₃ 4-bromo-2,5-dimethoxyphenyl Ethanol Psychoactive cathinone derivative; targets serotonin/dopamine receptors
2S(-)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-ol Hydrochloride C₁₄H₁₈ClNO₃ 3,4-methylenedioxyphenyl Pentanol 81% yield; white solid; stimulant properties
Target compound : 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride C₁₉H₃₀ClNO₂ 4-methoxyphenyl Dodecanone Hypothesized applications in sustained-release drug design due to lipophilicity
Key Observations:
  • Substituent Effects: Electron-donating groups (e.g., 4-methoxy, 4-dimethylamino) enhance aromatic ring reactivity and may improve binding to biological targets (e.g., receptors) . Hydroxy vs. Methoxy: Hydroxy analogs (e.g., 2-Amino-1-(4-hydroxyphenyl)ethanone) exhibit higher polarity and lower lipid solubility compared to methoxy derivatives, impacting bioavailability .
  • Chain-Length Impact: Shorter chains (e.g., ethanone, pentanone) are common in psychoactive cathinones (e.g., bk-2C-B HCl) due to rapid blood-brain barrier penetration . The dodecanone chain in the target compound may prolong systemic circulation, making it suitable for depot formulations or topical applications .

Physicochemical and Pharmacological Properties

  • Melting Points: Hydroxy and nitro derivatives generally exhibit higher m.p. (215–235°C) due to hydrogen bonding and crystal packing, whereas methoxy and dimethylamino analogs show lower m.p. (140–144°C) .
  • Solubility : Hydrochloride salts of hydroxy derivatives (e.g., dopamine hydrochloride) are freely soluble in water, whereas longer-chain compounds like the target may require co-solvents .
  • Biological Activity: Cathinones with shorter chains (e.g., bk-2C-B HCl) act as monoamine reuptake inhibitors . The target compound’s extended chain may reduce CNS penetration but enhance peripheral activity (e.g., anti-inflammatory or antimicrobial effects).

Biological Activity

2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a dodecane chain with an amino group and a methoxy-substituted phenyl group. This unique structure may contribute to its biological activity, particularly in neuropharmacology and enzyme inhibition.

Research indicates that compounds similar to 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one often interact with neurotransmitter systems and enzymes involved in neurodegenerative conditions. Notably, the presence of the methoxy group has been linked to enhanced inhibitory activity against certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology.

Enzyme Inhibition

A study evaluating related compounds demonstrated that modifications at specific positions significantly affect inhibitory potency against AChE. For instance, variations in the alkyl chain length and substituents on the phenyl ring can lead to substantial changes in enzyme inhibition efficacy. Table 1 summarizes the inhibitory activities of various analogs:

CompoundAChE IC50 (μM)BuChE IC50 (μM)
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-oneTBDTBD
Donepezil0.023.67
Tacrine0.060.008

Neuroprotective Effects

The neuroprotective potential of the compound is suggested through its ability to inhibit cholinesterases, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is particularly relevant for conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Antioxidant Properties

Compounds with similar structures have shown antioxidant capabilities, which may be beneficial in mitigating oxidative stress associated with neurodegenerative diseases. The antioxidant activity can be measured using various assays, including DPPH radical scavenging assays.

Case Studies

A recent investigation into a series of tetrahydroisoquinoline derivatives revealed that introducing methoxy groups significantly improved inhibitory potency against cholinesterases compared to unsubstituted analogs. These findings underscore the importance of structural modifications in enhancing biological activity.

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